

13C NMR interpretation for 2-(Chloromethyl)indane structure

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Compound of Interest

Compound Name: 2-(Chloromethyl)-2,3-dihydro-1H-indene

Cat. No.: B13531244

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13C NMR Validation Guide: 2-(Chloromethyl)indane

Executive Summary

In drug discovery, 2-(chloromethyl)indane serves as a critical bicyclic scaffold, often utilized to introduce restricted conformational flexibility into bio-active ligands. However, its synthesis—typically via the chlorination of 2-indanemethanol—is prone to two specific failure modes: regioisomer contamination (1-substituted byproducts) and incomplete conversion (residual alcohol).

This guide provides a definitive spectroscopic framework to validate the structural identity of 2-(chloromethyl)indane. Unlike standard spectral lists, this document focuses on comparative exclusion, using 13C NMR to systematically rule out structural isomers and synthetic precursors.

Structural Analysis & Symmetry Logic

The power of 13C NMR in this context lies in symmetry.

- Target Molecule (2-substituted): Possesses a plane of symmetry passing through C2 and the midpoint of the C5–C6 bond. This renders C1 equivalent to C3, and the aromatic carbons C4/C7 and C5/C6 equivalent pairs.
- Regioisomer (1-substituted): Lacks this symmetry. Every carbon atom is magnetically distinct.

Comparison of Signal Counts (The "Fingerprint" Test)

Structural Feature	2-(Chloromethyl)indane (Target)	1-(Chloromethyl)indane (Isomer)
Symmetry Element	Plane of Symmetry ()	None ()
Aromatic Signals	3 (1 quart., 2 methine)	6 (2 quart., 4 methine)
Aliphatic Ring Signals	2 (C1/C3 equiv., C2 unique)	3 (C1, C2, C3 unique)
Exocyclic Signals	1 ()	1 ()
Total Carbon Signals	6	10

“

Analyst Note: If your spectrum shows more than 6 major carbon signals, you likely have a mixture of isomers or the wrong regioisomer entirely.

Comparative Data: Target vs. Alternatives

The following data tables contrast the target molecule against its immediate precursor (alcohol) and its regioisomer.

Table A: Target vs. Precursor (Monitoring Reaction Completion)

Differentiation Strategy: Monitor the dramatic upfield shift of the exocyclic methylene when converting from Alcohol

Chloride.

Carbon Position	2-Indanemethanol (Precursor) (ppm)	2-(Chloromethyl)indane (Target) (ppm)	Shift ()
Exocyclic	66.5 (Deshielded by Oxygen)	48.2 (Shielded relative to OH)	-18.3 ppm
C2 (Methine)	41.5	43.8	+2.3 ppm
C1/C3 (Benzylic)	36.2	37.1	+0.9 ppm
Aromatic C	124.0 – 142.0	124.0 – 142.0	Minimal

Table B: Target vs. Isomer (Structural Verification)

Differentiation Strategy: Count the aromatic signals.^{[1][2][3]}

Carbon Type	2-Substituted (Target)	1-Substituted (Isomer)
Benzylic	Single strong peak ~37 ppm (2C intensity)	Two distinct peaks (~31 ppm & ~34 ppm)
Quaternary Aromatic	Single peak ~142 ppm	Two distinct peaks (~141 ppm & ~144 ppm)
Aromatic CH	Two peaks (intensity of 2C each)	Four distinct peaks (1C intensity each)

Experimental Protocol (Self-Validating)

To ensure high-confidence assignment, follow this protocol designed to maximize signal-to-noise ratio for quaternary carbons and allow DEPT editing.

Materials & Parameters

- Solvent:

(Standard). Use

only if solubility is poor, but note that solvent peaks may obscure the C1/C3 region (~39 ppm).

- Concentration: 30–50 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or
triplet center (77.16 ppm).

Step-by-Step Workflow

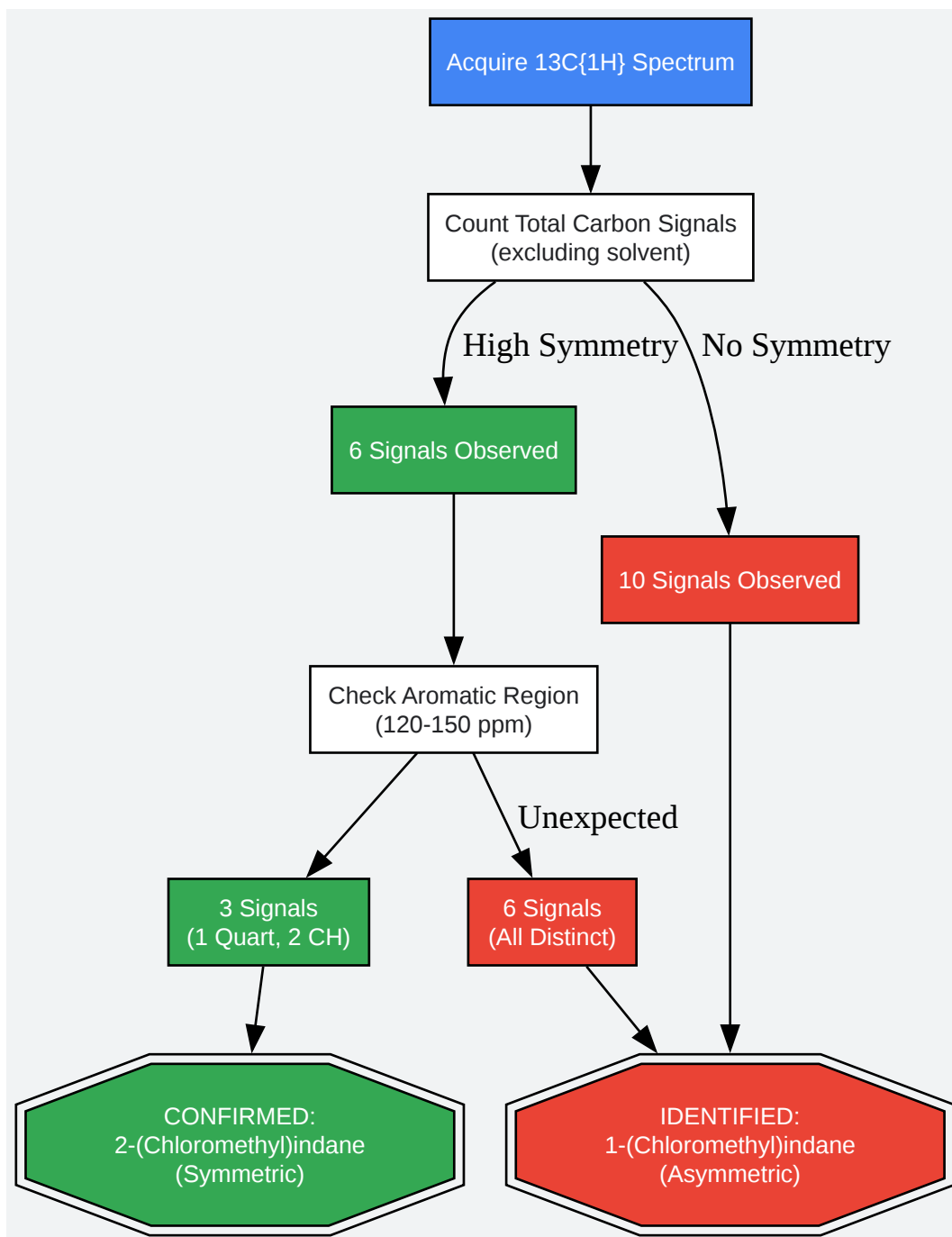
- Standard $^{13}\text{C}\{^1\text{H}\}$ (Proton Decoupled):
 - Pulse Angle:
(ensures relaxation of quaternary carbons).
 - Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The aromatic bridgehead carbons have long
times; a short delay will suppress these critical symmetry markers.
 - Scans: Minimum 512 (for 50mg sample).
- DEPT-135 (Distortionless Enhancement by Polarization Transfer):
 - Purpose: To distinguish the exocyclic
(inverted, negative phase) from the ring C2 methine (upright, positive phase).
 - Logic:

- Positive (+): C2 (CH), Aromatic CH.
- Negative (-): C1/C3 (), Exocyclic .
- Silent: Quaternary Aromatic Carbons.

Visual Logic Pathways

Diagram 1: Regioisomer Differentiation Logic

This decision tree illustrates the logic flow for determining if the isolated product is the correct 2-substituted isomer.

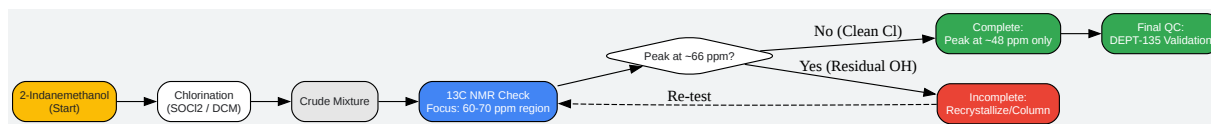


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Caption: Logic flow for distinguishing 2-substituted (symmetric) vs 1-substituted (asymmetric) indane derivatives based on signal count.

Diagram 2: Synthetic Validation Workflow

The experimental path from crude reaction mixture to validated product.



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Caption: Workflow for monitoring the conversion of alcohol to chloride using the diagnostic shift of the exocyclic carbon.

References

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